molecular formula C35H43N7O5 B3321034 Dabigatran Etexilate Propanoate CAS No. 1304574-20-6

Dabigatran Etexilate Propanoate

Cat. No.: B3321034
CAS No.: 1304574-20-6
M. Wt: 641.8 g/mol
InChI Key: SLPCJXCFBRGFMX-UHFFFAOYSA-N
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Description

Dabigatran Etexilate Propanoate is a useful research compound. Its molecular formula is C35H43N7O5 and its molecular weight is 641.8 g/mol. The purity is usually 95%.
The exact mass of the compound Unii-KB3BB67DU4 is 641.33256750 g/mol and the complexity rating of the compound is 1010. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Dabigatran impurity 10, also known as Unii-KB3BB67DU4 or KB3BB67DU4, is a derivative of Dabigatran etexilate . Dabigatran etexilate is an oral prodrug that is hydrolyzed to the competitive and reversible direct thrombin inhibitor dabigatran . Thrombin, also known as Factor IIa, is a key enzyme in the coagulation cascade, responsible for the conversion of fibrinogen to fibrin, which forms the structural basis of a blood clot .

Mode of Action

Dabigatran directly inhibits the activity of thrombin by binding to its active site, thereby preventing thrombin from converting fibrinogen to fibrin . This inhibition is competitive and reversible . By blocking the action of thrombin, Dabigatran prevents the formation of blood clots, acting as an anticoagulant .

Biochemical Pathways

The primary biochemical pathway affected by Dabigatran is the coagulation cascade. By inhibiting thrombin, Dabigatran prevents the conversion of fibrinogen to fibrin, a crucial step in blood clot formation . This results in an anticoagulant effect, reducing the risk of thromboembolic events .

Pharmacokinetics

Dabigatran etexilate is rapidly absorbed and converted to its active form, Dabigatran, by intestinal and hepatic carboxylesterases . The pharmacokinetics of Dabigatran are predictable, making routine lab monitoring unnecessary . .

Result of Action

The primary result of Dabigatran’s action is the prevention of blood clot formation. This is achieved by inhibiting the activity of thrombin, thereby preventing the conversion of fibrinogen to fibrin . This anticoagulant effect reduces the risk of venous thromboembolic events or stroke in patients with conditions such as atrial fibrillation .

Action Environment

The action of Dabigatran can be influenced by various environmental factors. For instance, the presence of other medications can affect the metabolism of Dabigatran, potentially leading to drug-drug interactions . Additionally, patient-specific factors such as renal function can impact the drug’s clearance and overall effectiveness . It’s also worth noting that the stability and efficacy of Dabigatran impurity 10 may be different from that of Dabigatran etexilate and would need further investigation.

Properties

IUPAC Name

propyl 3-[[2-[[4-(N-hexoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H43N7O5/c1-4-6-7-10-22-47-35(45)40-33(36)25-12-15-27(16-13-25)38-24-31-39-28-23-26(14-17-29(28)41(31)3)34(44)42(30-11-8-9-19-37-30)20-18-32(43)46-21-5-2/h8-9,11-17,19,23,38H,4-7,10,18,20-22,24H2,1-3H3,(H2,36,40,45)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLPCJXCFBRGFMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC(=O)NC(=N)C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)OCCC)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H43N7O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

641.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1304574-20-6
Record name beta-Alanine, N-((2-(((4-((((hexyloxy)carbonyl)amino)iminomethyl)phenyl)amino)methyl)-1-methyl-1H-benzimidazol-5-yl)carbonyl)-N-2-pyridinyl-, propyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1304574206
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name .BETA.-ALANINE, N-((2-(((4-((((HEXYLOXY)CARBONYL)AMINO)IMINOMETHYL)PHENYL)AMINO)METHYL)-1-METHYL-1H-BENZIMIDAZOL-5-YL)CARBONYL)-N-2-PYRIDINYL-, PROPYL ESTER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KB3BB67DU4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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